molecular formula C13H12N2O2 B2998257 N-methyl-4-nitro-N-phenylaniline CAS No. 13744-88-2

N-methyl-4-nitro-N-phenylaniline

Cat. No.: B2998257
CAS No.: 13744-88-2
M. Wt: 228.251
InChI Key: FVFQVUSECGNYPG-UHFFFAOYSA-N
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Description

N-methyl-4-nitro-N-phenylaniline is an organic compound with the molecular formula C13H12N2O2. It is a derivative of aniline, where the amino group is substituted with a methyl group and a nitro group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-4-nitro-N-phenylaniline can be synthesized through several methods. One common approach involves the nitration of N-methyl-N-phenylaniline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Another method involves the reduction of N-methyl-4-nitroaniline using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize the formation of impurities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-nitro-N-phenylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-4-nitro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFQVUSECGNYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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